molecular formula C8H11N5O B7099175 N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-1,2,4-triazol-4-amine

N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-1,2,4-triazol-4-amine

Cat. No.: B7099175
M. Wt: 193.21 g/mol
InChI Key: DCJBMWWLTBAHHQ-UHFFFAOYSA-N
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Description

N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-1,2,4-triazol-4-amine is a heterocyclic compound that features both oxazole and triazole rings. These structures are known for their significant biological activities and are commonly found in various pharmaceutical and agrochemical compounds. The presence of these rings in a single molecule often imparts unique chemical and biological properties, making it a compound of interest in scientific research.

Properties

IUPAC Name

N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-1,2,4-triazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O/c1-2-8-7(4-14-12-8)3-11-13-5-9-10-6-13/h4-6,11H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJBMWWLTBAHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC=C1CNN2C=NN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-1,2,4-triazol-4-amine typically involves the formation of the oxazole and triazole rings followed by their coupling. One common method involves the cyclodehydration of β-hydroxy amides to form oxazolines, which are then oxidized to oxazoles . The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The final step involves coupling the oxazole and triazole rings under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclodehydration and oxidation steps, as well as the use of automated systems for the coupling reactions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Manganese dioxide, bromotrichloromethane, or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring typically yields oxazoles, while substitution reactions can yield a variety of substituted derivatives.

Scientific Research Applications

N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-1,2,4-triazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-1,2,4-triazol-4-amine involves its interaction with various molecular targets and pathways. The oxazole and triazole rings can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways. For example, oxazole derivatives have been shown to inhibit tyrosine kinases, which are involved in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-1,2,4-triazol-4-amine is unique due to the presence of both oxazole and triazole rings in a single molecule. This combination imparts distinct chemical and biological properties that are not observed in compounds with only one of these rings. The dual presence of these rings allows for a broader range of interactions with biological targets, making it a versatile compound for various applications.

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